molecular formula C22H22N4O B2599121 2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396858-05-1

2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2599121
CAS No.: 1396858-05-1
M. Wt: 358.445
InChI Key: CQPFNPXPURNXBV-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a complex organic compound featuring a pyrrolidine ring, a pyrimidine ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting with the construction of the pyrimidine ring, followed by the introduction of the pyrrolidine moiety, and finally the attachment of the diphenylacetamide group. Common reagents used in these reactions include pyrrolidine, pyrimidine derivatives, and diphenylacetic acid. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

IUPAC Name

2,2-diphenyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c27-22(25-19-15-20(24-16-23-19)26-13-7-8-14-26)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,15-16,21H,7-8,13-14H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPFNPXPURNXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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